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Compound Name: Xanthamide 8

Cat. No.: B1611937 Get Quote

For: Researchers, scientists, and drug development professionals.

Abstract
Xanthamide 8, chemically known as 1-[2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)-benzoyl]-

piperidine-4-carboxylic acid, is a fluorescent dye. This technical guide provides an overview of

its spectroscopic properties. Due to the limited availability of detailed public data, this document

summarizes the information available from commercial suppliers and provides a general

framework for the spectroscopic characterization of such compounds.

Introduction
Xanthamide 8 is a complex organic molecule with the molecular formula C₂₇H₂₃NO₆ and a

molecular weight of 457.47 g/mol . Its structure, featuring a xanthene core, suggests inherent

fluorescent properties, making it of interest as a molecular probe. The identity of commercially

available Xanthamide 8 is typically confirmed by ¹H-NMR spectroscopy and its purity is

assessed by High-Performance Liquid Chromatography (HPLC), often reported to be ≥95%.

Spectroscopic Data
Detailed, publicly accessible spectroscopic data for Xanthamide 8 is scarce. The following

sections outline the expected spectroscopic characteristics based on its chemical structure and

information from analogous compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H-NMR: The proton NMR spectrum is used to confirm the identity and structural integrity of

Xanthamide 8.

Table 1: Predicted ¹H-NMR Chemical Shifts for Xanthamide 8

Protons Predicted Chemical Shift (ppm)

Aromatic Protons (Xanthene & Benzoyl) 6.5 - 8.5

Methoxy Protons (-OCH₃) ~3.9

Piperidine Protons 1.5 - 4.0

Carboxylic Acid Proton (-COOH) >10 (broad)

¹³C-NMR: The carbon NMR spectrum would provide further confirmation of the carbon

skeleton.

Table 2: Predicted ¹³C-NMR Chemical Shifts for Xanthamide 8

Carbon Atoms Predicted Chemical Shift (ppm)

Carbonyl Carbons (C=O) 160 - 180

Aromatic & Olefinic Carbons 100 - 160

Methoxy Carbon (-OCH₃) ~56

Piperidine Carbons 25 - 50

Carboxylic Acid Carbon (-COOH) >170

Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in Xanthamide 8.

Table 3: Expected Infrared Absorption Bands for Xanthamide 8
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Functional Group Characteristic Absorption (cm⁻¹)

O-H stretch (Carboxylic Acid) 3300 - 2500 (broad)

C-H stretch (Aromatic) 3100 - 3000

C-H stretch (Aliphatic) 3000 - 2850

C=O stretch (Ketone, Amide, Carboxylic Acid) 1760 - 1650

C=C stretch (Aromatic) 1600 - 1450

C-O stretch (Ether, Carboxylic Acid) 1300 - 1000

UV-Visible (UV-Vis) Spectroscopy
The extended π-system of the xanthene core is expected to give rise to strong absorptions in

the UV-Visible region.

Table 4: Expected UV-Visible Absorption for Xanthamide 8

Transition Expected λmax (nm)

π → π* 250 - 450

The exact absorption maximum would be dependent on the solvent used. As a fluorescent dye,

it would also exhibit emission at a longer wavelength when excited at its absorption maximum.

Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of Xanthamide 8. High-

resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular

formula.

Table 5: Expected Mass Spectrometry Data for Xanthamide 8
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Ion Expected m/z

[M+H]⁺ 458.15

[M+Na]⁺ 480.13

[M-H]⁻ 456.14

Experimental Protocols
Detailed, published experimental protocols for the spectroscopic analysis of Xanthamide 8 are

not available. However, standard methodologies for obtaining the spectroscopic data are

described below.

General Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic characterization of Xanthamide 8.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of Xanthamide 8 in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or

higher).

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
Sample Preparation (ATR): Place a small amount of solid Xanthamide 8 directly on the ATR

crystal.

Sample Preparation (KBr Pellet): Mix a small amount of Xanthamide 8 with dry KBr powder

and press into a thin pellet.

Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.
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Data Processing: Identify and label the major absorption peaks.

UV-Vis Spectroscopy Protocol
Sample Preparation: Prepare a stock solution of Xanthamide 8 in a UV-grade solvent (e.g.,

methanol or acetonitrile). Prepare a series of dilutions to find a concentration that gives an

absorbance reading between 0.1 and 1.0.

Data Acquisition: Record the UV-Vis spectrum, typically from 200-800 nm, using the pure

solvent as a blank.

Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Mass Spectrometry Protocol
Sample Preparation: Prepare a dilute solution of Xanthamide 8 in a suitable solvent (e.g.,

methanol or acetonitrile), often with the addition of a small amount of formic acid or

ammonium hydroxide to promote ionization.

Data Acquisition: Infuse the sample into the mass spectrometer (e.g., using electrospray

ionization - ESI) and acquire the mass spectrum in both positive and negative ion modes.

Data Analysis: Identify the molecular ion peaks and any significant fragment ions.

Signaling Pathways and Logical Relationships
There is no publicly available information on the biological activity or signaling pathways

associated with Xanthamide 8. Therefore, no signaling pathway diagrams can be provided at

this time.

Conclusion
This technical guide has summarized the expected spectroscopic properties of Xanthamide 8
based on its chemical structure. While detailed experimental data is not readily available in the

public domain, the provided information and general experimental protocols offer a framework

for researchers working with this compound. Further empirical studies are necessary to fully

characterize its spectroscopic profile.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1611937?utm_src=pdf-body
https://www.benchchem.com/product/b1611937?utm_src=pdf-body
https://www.benchchem.com/product/b1611937?utm_src=pdf-body
https://www.benchchem.com/product/b1611937?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1611937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic Properties of Xanthamide 8: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1611937#spectroscopic-properties-of-xanthamide-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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